molecular formula C19H13Cl2N3O2S B2881839 N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 1023356-72-0

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2881839
CAS No.: 1023356-72-0
M. Wt: 418.29
InChI Key: UGWJKCTYWDMAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4,5-Dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene backbone conjugated to a 4,5-dichloroimidazole-substituted phenyl group. This compound is of interest in medicinal chemistry due to sulfonamides' well-documented roles as enzyme inhibitors, particularly targeting carbonic anhydrases and tyrosine kinases. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-18-19(21)24(12-22-18)16-8-6-15(7-9-16)23-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJKCTYWDMAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Imidazole Ring : Contributes to the biological activity through interactions with biological targets.
  • Naphthalene Sulfonamide : Known for its role in various pharmacological activities.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. A study focused on its antiproliferative effects on various cancer cell lines demonstrated significant activity at nanomolar concentrations. The compound was found to induce cell cycle arrest and apoptosis in treated cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.45Induces apoptosis via mitochondrial pathway
A549 (Lung)0.60Cell cycle arrest at G2/M phase
HeLa (Cervical)0.30Inhibition of tubulin polymerization

Source:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Source:

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    A detailed investigation into the effect of the compound on MDA-MB-231 breast cancer cells showed that treatment led to a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.
  • Antibacterial Activity Assessment :
    Another study evaluated the antibacterial efficacy of the compound against various bacterial strains, confirming its potential as a lead compound for developing new antimicrobial agents.
  • Molecular Docking Studies :
    Computational studies have provided insights into the binding affinity of this compound with key biological targets such as tubulin and bacterial enzymes, suggesting strong interactions that correlate with observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Several sulfonamide-based compounds share structural similarities with the target molecule. Below is a comparative analysis based on substituents, heterocyclic systems, and inferred physicochemical properties:

Compound Name Key Substituents Heterocyclic Core Molecular Weight (g/mol) Potential Physicochemical Properties
N-[4-(4,5-Dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide 4,5-Dichloroimidazole, naphthalene Imidazole ~475 High lipophilicity (Cl groups), moderate solubility
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Bromopyrimidine, morpholine, methoxy Pyrimidine ~650 Enhanced solubility (morpholine), steric bulk
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide Fluorophenyl, isopropyl, formyl Pyrimidine ~420 Polar formyl group, moderate lipophilicity
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoyl)phenyl)pentanamide Thiazole, dioxoisoindoline, methyl Thiazole ~500 High polarity (dioxoisoindoline), low logP

Key Differences and Implications

Heterocyclic Core :

  • The imidazole ring in the target compound offers two nitrogen atoms for hydrogen bonding, whereas pyrimidine (in and ) and thiazole () cores provide distinct electronic environments. For example, pyrimidines are more electron-deficient, favoring interactions with π-acidic regions in enzymes.
  • The 4,5-dichloro substitution on imidazole increases lipophilicity and steric hindrance compared to the morpholine and methoxy groups in ’s compound, which enhance solubility .

Sulfonamide Linker :

  • The naphthalene sulfonamide in the target compound may exhibit stronger aromatic stacking than the trimethylbenzenesulfonamide in , which introduces steric bulk .

Biological Activity :

  • While specific activity data for the target compound is unavailable in the provided evidence, analogs like the thiazole-containing sulfonamide () are often explored for antimicrobial or anticancer properties due to thiazole’s affinity for metal ions in enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.